N-{5-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pentyl}acetamide
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Overview
Description
N-(5-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE: is a complex organic compound that features a benzimidazole core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The presence of the benzimidazole ring, along with the dimethylphenyl and pentylacetamide groups, contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pentylacetamide Group: The final step involves the acylation of the benzimidazole derivative with pentylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(5-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the benzimidazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzimidazole ring or the dimethylphenyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole compounds with various functional groups.
Scientific Research Applications
N-(5-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to the biological activity of the benzimidazole core. It may exhibit antimicrobial, antiviral, or anticancer properties.
Pharmaceuticals: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: The unique chemical structure may allow it to be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound can be used to study the interaction of benzimidazole derivatives with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(5-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE is likely related to its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes or receptors, potentially inhibiting their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which can disrupt cell division and lead to anticancer effects. The dimethylphenyl and pentylacetamide groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, which serves as the core structure for many derivatives.
2,5-Dimethylbenzimidazole: A derivative with similar structural features.
N-(2,5-Dimethylphenyl)acetamide: A compound with a similar acetamide group but lacking the benzimidazole core.
Uniqueness
N-(5-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE is unique due to the combination of the benzimidazole core, dimethylphenyl group, and pentylacetamide moiety. This unique structure may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C23H29N3O |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[5-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]pentyl]acetamide |
InChI |
InChI=1S/C23H29N3O/c1-17-12-13-18(2)20(15-17)16-26-22-10-7-6-9-21(22)25-23(26)11-5-4-8-14-24-19(3)27/h6-7,9-10,12-13,15H,4-5,8,11,14,16H2,1-3H3,(H,24,27) |
InChI Key |
BIIZADBLVOUERQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CCCCCNC(=O)C |
Origin of Product |
United States |
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